molecular formula C10H17Br B14204047 2-Decyne, 4-bromo- CAS No. 827302-77-2

2-Decyne, 4-bromo-

Cat. No.: B14204047
CAS No.: 827302-77-2
M. Wt: 217.15 g/mol
InChI Key: HOESPTNUCRFIPB-UHFFFAOYSA-N
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Description

2-Decyne, 4-bromo-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of a bromine atom at the fourth position of the decyne chain adds unique chemical properties to this compound. Alkynes, including 2-Decyne, 4-bromo-, are known for their reactivity and are used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Double Elimination: One common method for synthesizing alkynes, including 2-Decyne, 4-bromo-, is through double elimination reactions from dihaloalkanes.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of vicinal dihalides using alkoxide bases at high temperatures.

Industrial Production Methods: Industrial production of 2-Decyne, 4-bromo- typically involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.

    Addition Reactions: Bromine, hydrogen chloride, hydrogen bromide.

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Addition: Formation of dihaloalkanes or haloalkenes.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Decyne, 4-bromo- involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be displaced by nucleophiles, while the triple bond can undergo addition reactions with electrophiles. These reactions lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the fourth position in 2-Decyne, 4-bromo- enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, which is not possible with other similar compounds .

Properties

CAS No.

827302-77-2

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

4-bromodec-2-yne

InChI

InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3

InChI Key

HOESPTNUCRFIPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#CC)Br

Origin of Product

United States

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